1-Phenyl-N-(pyridin-3-ylmethylene)methanamine
Overview
Description
1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is a chemical compound with the molecular formula C13H12N2 . It has a molecular weight of 196.25 .
Synthesis Analysis
The synthesis of this compound and its complexes has been reported in the literature . The compound was obtained as a Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine . This resulted in the formation of novel metal complexes of N-(pyridin-2-ylmethylene)methanamine with isothiocyanate .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
The compound has been used in the synthesis of novel Mn(II), Co(II), and Ni(II) complexes . The reaction involved the use of N-(pyridin-2-ylmethylene)methanamine and isothiocyanate .Scientific Research Applications
Catalytic Applications
1-Phenyl-N-(pyridin-3-ylmethylene)methanamine derivatives have been synthesized and shown to undergo C–H bond activation, resulting in unsymmetrical NCN′ pincer palladacycles. These palladacycles were evaluated for their catalytic applications, where they remained in the Pd(II) state, displaying good activity and selectivity (Roffe et al., 2016).
Self-Assembly and Coordination Polymers
A study focused on the self-assembly of chelating and bridging ligands, including this compound (L1), which, when reacted with various metal salts, yielded a series of compounds. These compounds, characterized by elemental analysis and spectroscopic methods, revealed distinct structural features such as a metallo-cyclophane skeleton and coordination polymers (Tabatabaei et al., 2015).
Photocytotoxic Properties in Red Light
Iron(III) complexes incorporating this compound showed significant photocytotoxic properties in red light. These complexes, upon light exposure, were found to generate reactive oxygen species and exhibited unprecedented photocytotoxicity in various cell lines by inducing apoptosis (Basu et al., 2014).
Complementary Hydrogen Bonding in Schiff Base Ligands
Research involving Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, demonstrated the formation of complementary hydrogen bonds in the solid state. These hydrogen bonds played a critical role in the dimeric and supramolecular structures of the compounds, as confirmed by X-ray crystallography and density functional theory simulations (Akerman & Chiazzari, 2014).
Synthesis and Anticancer Activity
Palladium and Platinum complexes derived from Schiff base ligands, including this compound, were synthesized and characterized. These complexes were evaluated for their anticancer activity against various human cancerous cell lines, demonstrating potential as effective anticancer agents (Mbugua et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-1-pyridin-3-ylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPRQLAIWIMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397315 | |
Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71718-88-2 | |
Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.